Troriluzole

Catalog No.
S545860
CAS No.
1926203-09-9
M.F
C15H16F3N5O4S
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troriluzole

CAS Number

1926203-09-9

Product Name

Troriluzole

IUPAC Name

2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

Molecular Formula

C15H16F3N5O4S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

YBZSGIWIPOUSHY-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

BHV-4157; troriluzole.

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

Description

The exact mass of the compound Troriluzole is 419.0875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Troriluzole is a novel chemical entity classified as a third-generation prodrug designed to modulate glutamate, the predominant excitatory neurotransmitter in the central nervous system. Its primary mechanism involves reducing synaptic levels of glutamate by enhancing its uptake through excitatory amino acid transporters located on glial cells. This action is particularly significant in conditions characterized by glutamatergic dysregulation, such as neurodegenerative diseases and substance dependence disorders .

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  • Prodrug Formation: The key step involves modifying the structure of riluzole to create Troriluzole, which includes masking certain functional groups to enhance pharmacokinetic properties.
  • Purification: The final product is purified using standard techniques such as crystallization or chromatography to ensure high purity and yield.
  • This synthetic pathway allows for the production of Troriluzole with desirable pharmacological properties while minimizing adverse effects associated with its parent compound .

    Troriluzole has demonstrated significant biological activity in various preclinical and clinical studies. Notably, it has shown efficacy in slowing the progression of Spinocerebellar Ataxia (SCA), a group of inherited neurodegenerative disorders. In clinical trials, patients treated with Troriluzole exhibited a 50-70% reduction in disease progression over three years, translating to a delay of approximately 1.5 to 2.2 years compared to untreated individuals . Additionally, Troriluzole has been shown to inhibit methamphetamine-induced hyperlocomotion and conditioned place preference in animal models, indicating its potential use in treating substance use disorders .

    Troriluzole is primarily under investigation for its therapeutic potential in treating neurodegenerative diseases such as Spinocerebellar Ataxia and conditions associated with excessive glutamate signaling, including:

    • Spinocerebellar Ataxia: Clinical trials have shown promising results in slowing disease progression.
    • Substance Use Disorders: Preclinical studies suggest efficacy in reducing dependence on stimulants like methamphetamine.
    • Other Neurological Disorders: Given its mechanism of action, further research may explore its application in other conditions characterized by glutamatergic dysregulation .

    Interaction studies involving Troriluzole have focused on its effects on neurotransmitter systems and potential drug-drug interactions. Notably, it has been shown to normalize glutamate levels altered by methamphetamine exposure without significantly affecting the pharmacokinetics of methamphetamine itself . Additionally, ongoing clinical trials are assessing potential interactions with other medications used in treating neurodegenerative diseases.

    Troriluzole shares similarities with several other compounds that modulate glutamate signaling or have neuroprotective effects. Here are some notable comparisons:

    CompoundMechanism of ActionUnique Features
    RiluzoleGlutamate release inhibitorFirst-generation drug for amyotrophic lateral sclerosis (ALS)
    MemantineNMDA receptor antagonistUsed for Alzheimer's disease; different receptor target
    BaclofenGABA_B receptor agonistPrimarily used for muscle spasticity; different neurotransmitter system
    LamotrigineSodium channel blockerUsed as an anticonvulsant; affects neuronal excitability

    Troriluzole is unique due to its specific design as a prodrug that enhances glutamate uptake while minimizing side effects related to direct receptor antagonism or inhibition seen in other compounds .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    1

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    3

    Exact Mass

    419.08750967 g/mol

    Monoisotopic Mass

    419.08750967 g/mol

    Heavy Atom Count

    28

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    S7H48S6K7H

    Wikipedia

    Troriluzole

    Dates

    Modify: 2024-02-18
    1: Romano S, Coarelli G, Marcotulli C, Leonardi L, Piccolo F, Spadaro M, Frontali M, Ferraldeschi M, Vulpiani MC, Ponzelli F, Salvetti M, Orzi F, Petrucci A, Vanacore N, Casali C, Ristori G. Riluzole in patients with hereditary cerebellar ataxia: a randomised, double-blind, placebo-controlled trial. Lancet Neurol. 2015 Oct;14(10):985-91. doi: 10.1016/S1474-4422(15)00201-X. Epub 2015 Aug 25. PubMed PMID: 26321318.
    2: Nagoshi N, Nakashima H, Fehlings MG. Riluzole as a neuroprotective drug for spinal cord injury: from bench to bedside. Molecules. 2015 Apr 29;20(5):7775-89. doi: 10.3390/molecules20057775. Review. PubMed PMID: 25939067.
    3: Pittenger C, Bloch MH, Wasylink S, Billingslea E, Simpson R, Jakubovski E, Kelmendi B, Sanacora G, Coric V. Riluzole augmentation in treatment-refractory obsessive-compulsive disorder: a pilot randomized placebo-controlled trial. J Clin Psychiatry. 2015 Aug;76(8):1075-84. doi: 10.4088/JCP.14m09123. PubMed PMID: 26214725; PubMed Central PMCID: PMC4560666.
    4: Grossman RG, Fehlings MG, Frankowski RF, Burau KD, Chow DS, Tator C, Teng A, Toups EG, Harrop JS, Aarabi B, Shaffrey CI, Johnson MM, Harkema SJ, Boakye M, Guest JD, Wilson JR. A prospective, multicenter, phase I matched-comparison group trial of safety, pharmacokinetics, and preliminary efficacy of riluzole in patients with traumatic spinal cord injury. J Neurotrauma. 2014 Feb 1;31(3):239-55. doi: 10.1089/neu.2013.2969. Epub 2013 Oct 11. PubMed PMID: 23859435; PubMed Central PMCID: PMC3904533.
    5: Saleh OA, El-Azzouny AA, Aboul-Enein HY, Badawey AM. Riluzole: validation of stability-indicating HPLC, D1 and DD1 spectrophotometric assays. J Chromatogr Sci. 2014 Jul;52(6):539-46. doi: 10.1093/chromsci/bmt062. Epub 2013 Jun 5. PubMed PMID: 23744878.
    6: Hunsberger HC, Weitzner DS, Rudy CC, Hickman JE, Libell EM, Speer RR, Gerhardt GA, Reed MN. Riluzole rescues glutamate alterations, cognitive deficits, and tau pathology associated with P301L tau expression. J Neurochem. 2015 Oct;135(2):381-94. doi: 10.1111/jnc.13230. Epub 2015 Aug 13. PubMed PMID: 26146790; PubMed Central PMCID: PMC4717473.
    7: Wu Y, Satkunendrarajah K, Fehlings MG. Riluzole improves outcome following ischemia-reperfusion injury to the spinal cord by preventing delayed paraplegia. Neuroscience. 2014 Apr 18;265:302-12. doi: 10.1016/j.neuroscience.2014.01.059. Epub 2014 Feb 6. PubMed PMID: 24508749.
    8: Miller RG, Mitchell JD, Moore DH. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND). Cochrane Database Syst Rev. 2012 Mar 14;(3):CD001447. doi: 10.1002/14651858.CD001447.pub3. Review. PubMed PMID: 22419278.
    9: Cifra A, Mazzone GL, Nistri A. Riluzole: what it does to spinal and brainstem neurons and how it does it. Neuroscientist. 2013 Apr;19(2):137-44. doi: 10.1177/1073858412444932. Epub 2012 May 16. Review. PubMed PMID: 22596264.
    10: Angstadt JD, Simone AM. Riluzole suppresses postinhibitory rebound in an excitatory motor neuron of the medicinal leech. J Comp Physiol A Neuroethol Sens Neural Behav Physiol. 2014 Aug;200(8):759-75. doi: 10.1007/s00359-014-0919-x. Epub 2014 Jun 3. PubMed PMID: 24890185.
    11: Türck P, Frizzo ME. Riluzole stimulates BDNF release from human platelets. Biomed Res Int. 2015;2015:189307. doi: 10.1155/2015/189307. Epub 2015 Jan 6. PubMed PMID: 25629040; PubMed Central PMCID: PMC4300019.
    12: Nicholson KJ, Zhang S, Gilliland TM, Winkelstein BA. Riluzole effects on behavioral sensitivity and the development of axonal damage and spinal modifications that occur after painful nerve root compression. J Neurosurg Spine. 2014 Jun;20(6):751-62. doi: 10.3171/2014.2.SPINE13672. Epub 2014 Mar 28. PubMed PMID: 24678596.
    13: Grant PJ, Joseph LA, Farmer CA, Luckenbaugh DA, Lougee LC, Zarate CA Jr, Swedo SE. 12-week, placebo-controlled trial of add-on riluzole in the treatment of childhood-onset obsessive-compulsive disorder. Neuropsychopharmacology. 2014 May;39(6):1453-9. doi: 10.1038/npp.2013.343. Epub 2013 Dec 19. PubMed PMID: 24356715; PubMed Central PMCID: PMC3988548.
    14: Moon ES, Karadimas SK, Yu WR, Austin JW, Fehlings MG. Riluzole attenuates neuropathic pain and enhances functional recovery in a rodent model of cervical spondylotic myelopathy. Neurobiol Dis. 2014 Feb;62:394-406. doi: 10.1016/j.nbd.2013.10.020. Epub 2013 Oct 29. PubMed PMID: 24184328.
    15: Yohay K, Tyler B, Weaver KD, Pardo AC, Gincel D, Blakeley J, Brem H, Rothstein JD. Efficacy of local polymer-based and systemic delivery of the anti-glutamatergic agents riluzole and memantine in rat glioma models. J Neurosurg. 2014 Apr;120(4):854-63. doi: 10.3171/2013.12.JNS13641. Epub 2014 Jan 31. PubMed PMID: 24484234; PubMed Central PMCID: PMC4322948.
    16: Whitcomb DJ, Molnár E. Is riluzole a new drug for Alzheimer's disease? J Neurochem. 2015 Oct;135(2):207-9. doi: 10.1111/jnc.13260. Epub 2015 Sep 7. PubMed PMID: 26451974.
    17: Yáñez M, Matías-Guiu J, Arranz-Tagarro JA, Galán L, Viña D, Gómez-Pinedo U, Vela A, Guerrero A, Martínez-Vila E, García AG. The neuroprotection exerted by memantine, minocycline and lithium, against neurotoxicity of CSF from patients with amyotrophic lateral sclerosis, is antagonized by riluzole. Neurodegener Dis. 2014;13(2-3):171-9. doi: 10.1159/000357281. Epub 2013 Dec 20. PubMed PMID: 24356417.
    18: Farokhnia M, Sabzabadi M, Pourmahmoud H, Khodaie-Ardakani MR, Hosseini SM, Yekehtaz H, Tabrizi M, Rezaei F, Salehi B, Akhondzadeh S. A double-blind, placebo controlled, randomized trial of riluzole as an adjunct to risperidone for treatment of negative symptoms in patients with chronic schizophrenia. Psychopharmacology (Berl). 2014 Feb;231(3):533-42. doi: 10.1007/s00213-013-3261-z. Epub 2013 Sep 8. PubMed PMID: 24013610.
    19: Sugiyama A, Saitoh A, Inagaki M, Oka J, Yamada M. Systemic administration of riluzole enhances recognition memory and facilitates extinction of fear memory in rats. Neuropharmacology. 2015 Oct;97:322-8. doi: 10.1016/j.neuropharm.2015.06.007. Epub 2015 Jun 24. PubMed PMID: 26116528.
    20: Chew DJ, Carlstedt T, Shortland PJ. The effects of minocycline or riluzole treatment on spinal root avulsion-induced pain in adult rats. J Pain. 2014 Jun;15(6):664-75. doi: 10.1016/j.jpain.2014.03.001. Epub 2014 Mar 22. PubMed PMID: 24667712.

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